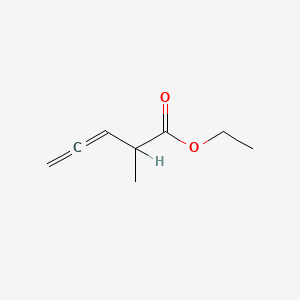
Ethyl 2-methyl-3,4-pentadienoate
Cat. No. B1581875
Key on ui cas rn:
60523-21-9
M. Wt: 140.18 g/mol
InChI Key: DDZLNKMWFGDTAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04041069
Procedure details


The autoclave is closed and the reaction mass is heated to 150° C. over a period of 50 minutes. The reaction mass is then maintained at a temperature of between 135°-160° C. and at a pressure of 20 up to 60 psig for a period of 3 hours. At the end of this 3-hour period, the autoclave is opened and the reaction mass is cooled to room temperature. 12.6 g of sodium bicarbonate is then added to the reaction mass in order to neutralize the propionic acid. 30 g of Primol® (see note 1) and 0.1 g of Ionol® (see note 2) are added and the resulting reaction product is fractionally distilled at atmospheric pressure to a pot temperature of 129° C. A mixture of ethanol and ethyl propionate is distilled over. Vacuum is then applied to the distillation column and the resultant product, ethyl-2-methyl-3,4-pentadienoate is distilled at a vapor temperature of 65°-69° C. at a pressure of 24-33 mm Hg as fractions 5-10 of the following fractions:



Identifiers


|
REACTION_CXSMILES
|
C(=O)(O)[O-].[Na+].[C:6](O)(=[O:9])[CH2:7]C.C[C:12]1[CH:17]=[C:16]([C:18](C)(C)C)[C:15]([OH:22])=C(C(C)(C)C)[CH:13]=1>>[CH2:6]([O:9][C:15](=[O:22])[CH:16]([CH3:18])[CH:17]=[C:12]=[CH2:13])[CH3:7] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The autoclave is closed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mass is then maintained at a temperature of between 135°-160° C. and at a pressure of 20 up to 60 psig for a period of 3 hours
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
At the end of this 3-hour period
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mass is cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting reaction product
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
is fractionally distilled at atmospheric pressure to a pot temperature of 129° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixture of ethanol and ethyl propionate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
is distilled over
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Vacuum is then applied to the distillation column
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the resultant product, ethyl-2-methyl-3,4-pentadienoate is distilled at a vapor temperature of 65°-69° C. at a pressure of 24-33 mm Hg as fractions 5-10 of the following fractions
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)OC(C(C=C=C)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
